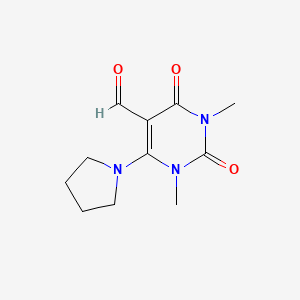
1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde, is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives is well-documented in the literature. For instance, 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine is synthesized from the reaction between chloroacetaldehyde and 1,3-dimethyl-6-aminouracil, which can be further modified to obtain various 6-substituted derivatives . This suggests that the synthesis of the compound may involve similar starting materials and reagents, with the potential for further functionalization at the 6-position of the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex, as seen in the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . Although this structure is not directly related to the target compound, it highlights the potential for pyrimidine derivatives to form intricate molecular geometries, which could be relevant for understanding the structural aspects of 1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary significantly. For example, the study of thermal stability of 6-substituted pyrimidine derivatives provides insights into their decomposition patterns under different atmospheric conditions . This information is crucial for understanding the chemical stability and reactivity of the compound , as it may undergo similar thermal decomposition processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which are reported to have antioxidant properties, demonstrate how the introduction of different substituents can lead to novel properties such as increased stability to air oxidation and reactivity towards peroxyl radicals . These findings suggest that the physical and chemical properties of 1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde could also be tailored through careful selection of substituents.
Applications De Recherche Scientifique
Synthetic Pathways and Catalysis
Research on compounds with pyrimidine scaffolds, such as the related "5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)," highlights their broad synthetic applications and bioavailability. The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds suggests a wide range of applicability for similar compounds in medicinal and pharmaceutical industries due to their structural complexity and potential for lead molecule development (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
The pyrrolidine ring, a component of the query compound, is widely utilized in medicinal chemistry for the treatment of human diseases. This saturated scaffold is preferred for efficiently exploring the pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage due to "pseudorotation." Bioactive molecules with target selectivity characterized by the pyrrolidine ring demonstrate the versatility of this structural feature in drug discovery (Li Petri et al., 2021).
Chemical Sensors and Optical Sensors
Compounds containing pyrimidine derivatives are highlighted for their use as exquisite sensing materials, owing to their ability to form both coordination and hydrogen bonds. This makes them appropriate for being utilized as sensing probes, indicating potential applications of the queried compound in the development of chemical and optical sensors (Jindal & Kaur, 2021).
Environmental and Ecological Impact
Studies focusing on pyrrolizidine alkaloid biosynthesis and diversity, particularly in the tribe Senecioneae, provide insights into the natural occurrence and ecological roles of structurally complex compounds. Although the queried compound does not directly fall into this category, the methodologies and ecological considerations can be relevant for assessing the environmental impact of similar synthetic compounds (Langel, Ober, & Pelser, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12-9(14-5-3-4-6-14)8(7-15)10(16)13(2)11(12)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSIVVQGSXLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)
![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)
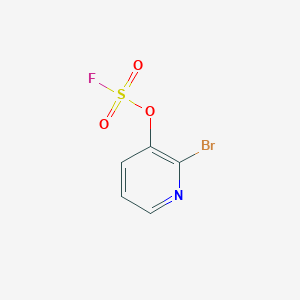
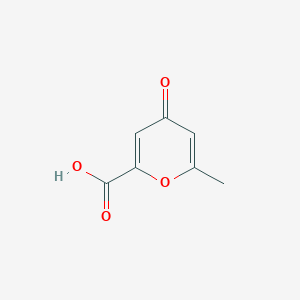
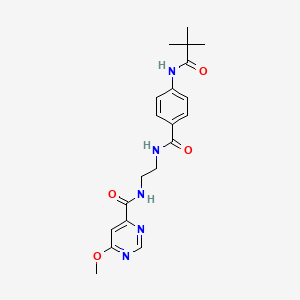
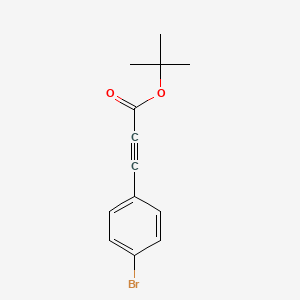
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)
![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)
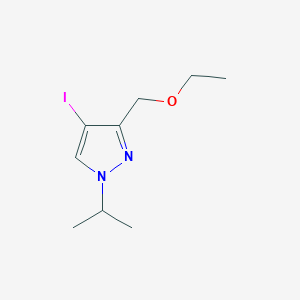
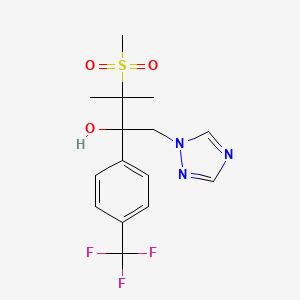
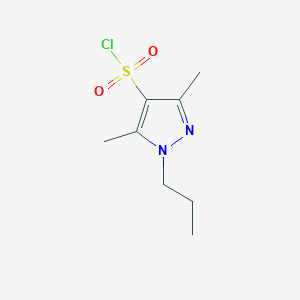
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)